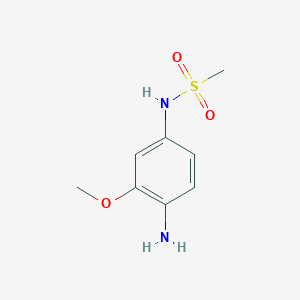

N-(4-amino-3-methoxyphenyl)methanesulfonamide

Descripción general

Descripción

“N-(4-amino-3-methoxyphenyl)methanesulfonamide” is an organic compound used in various scientific research applications . It is a white powder that is soluble in water .

Synthesis Analysis

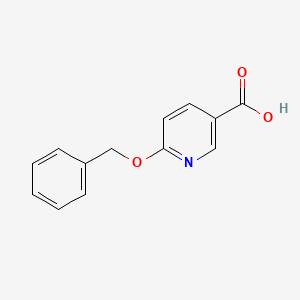

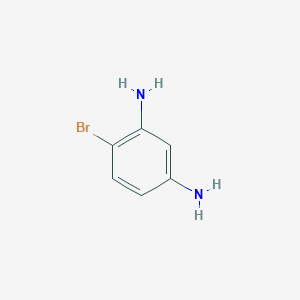

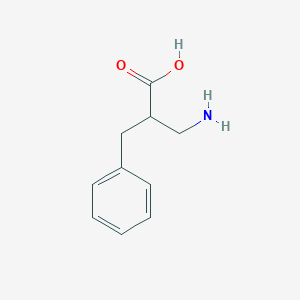

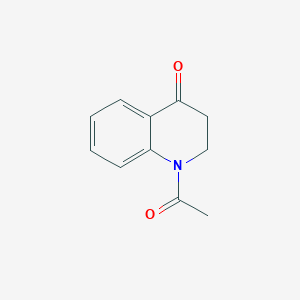

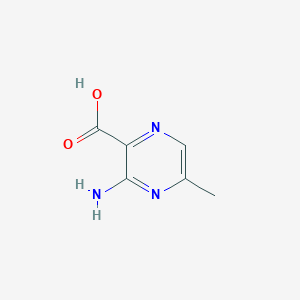

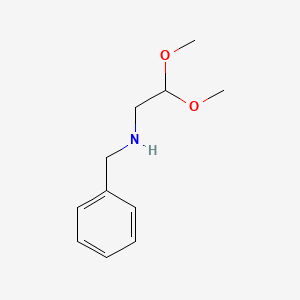

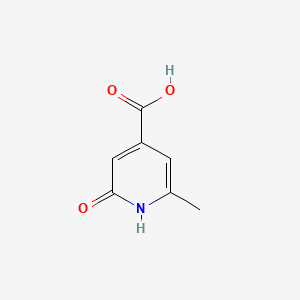

The compound is a product in the synthesis of Amsacrine, a side chain of an anticancer drug. Its crystallization from ethylacetate has been observed, contributing to the understanding of its chemical structure and properties.Molecular Structure Analysis

The linear formula of “N-(4-amino-3-methoxyphenyl)methanesulfonamide” is C8H12N2O3S . The InChI code is 1S/C8H12N2O3S/c1-13-8-5-6 (3-4-7 (8)9)10-14 (2,11)12/h3-5,10H,9H2,1-2H3 .Physical And Chemical Properties Analysis

“N-(4-amino-3-methoxyphenyl)methanesulfonamide” is a solid at room temperature . It has a molecular weight of 216.26 .Aplicaciones Científicas De Investigación

Cancer Therapeutics

N-(4-amino-3-methoxyphenyl)methanesulfonamide: derivatives have been explored for their potential in cancer treatment. The compound’s ability to intercalate into DNA makes it a candidate for designing drugs that can target cancer cells . Research is ongoing to enhance the therapeutic potency and selectivity of these derivatives, potentially offering new avenues for cancer treatment.

Alzheimer’s Disease Management

The versatility of N-(4-amino-3-methoxyphenyl)methanesulfonamide extends to neurodegenerative diseases like Alzheimer’s. Its derivatives are being studied for their ability to interact with biological processes that could be leveraged to manage symptoms or alter the disease’s progression .

Antimicrobial Agents

Acridine, a core structure related to N-(4-amino-3-methoxyphenyl)methanesulfonamide , has been used in the development of antimicrobial agents. Its planar structure allows for DNA intercalation, which can disrupt bacterial DNA and serve as a potent antibacterial strategy .

Corrosion Inhibition

In the field of industrial chemistry, derivatives of N-(4-amino-3-methoxyphenyl)methanesulfonamide have shown promise as corrosion inhibitors, particularly in acidic environments such as hydrochloric acid mediums. This application demonstrates the compound’s potential beyond biomedical applications.

Organoelectronics

Acridine derivatives, which share structural similarities with N-(4-amino-3-methoxyphenyl)methanesulfonamide , find applications in organoelectronics. Their unique electronic properties make them suitable for use in organic semiconductors and other electronic devices .

Photophysics and Material Sciences

The compound’s derivatives are also being investigated for their photophysical properties. These properties are valuable in material sciences, where they can be used to develop new materials with specific light-absorption or emission characteristics .

Protozoal Infections Treatment

Research into acridine and its derivatives, including N-(4-amino-3-methoxyphenyl)methanesulfonamide , has included the exploration of their use in treating protozoal infections. Their mode of action involves interfering with the DNA of the protozoa, offering a potential treatment pathway .

Luminous Materials Development

The development of luminous materials is another area where N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives could play a role. Their structural properties can be harnessed to create materials that emit light, which can be used in various applications from displays to bioimaging .

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUZJVHYAAMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302825 | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

CAS RN |

57165-06-7 | |

| Record name | 57165-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)